molecular formula C14H13BO4 B571766 2-Benzyloxy-5-formylphenylboronic acid CAS No. 1310384-22-5

2-Benzyloxy-5-formylphenylboronic acid

Cat. No. B571766
M. Wt: 256.064
InChI Key: HNCABRWZPCRMMA-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-formylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .


Synthesis Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives has been reported in various studies . For example, one study discussed the synthesis of boronic acid derivatives as Influenza A virus (IAV) replication inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-5-formylphenylboronic acid consists of a benzene ring attached to an oxygen atom (benzyloxy), a formyl group, and a boronic acid group . The empirical formula is C14H13BO4 and the molecular weight is 256.06 .


Chemical Reactions Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The success of this reaction is due to the mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and environmentally benign organoboron reagent .

Scientific Research Applications

  • Pharmaceutical Research

    • 2-Benzyloxy-5-formylphenylboronic acid is a chemical compound that is often used in pharmaceutical research . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
    • The compound is typically used in the synthesis of other compounds or as a reagent in various chemical reactions .
    • The specific methods of application or experimental procedures would depend on the particular research context and objectives .
  • Hydrolysis Studies

    • Boronic acids and their esters, including 2-Benzyloxy-5-formylphenylboronic acid, have been studied for their susceptibility to hydrolysis .
    • The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
    • These findings are important for considering these boronic pinacol esters for pharmacological purposes .
  • Suzuki–Miyaura Coupling

    • This compound could potentially be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
    • The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • The specific methods of application or experimental procedures would depend on the particular research context and objectives .
  • Chemical Synthesis

    • As a boronic acid derivative, this compound could be used in the synthesis of various organic compounds .
    • The specific methods of application or experimental procedures would depend on the particular research context and objectives .
  • Organic Synthesis

    • 2-Benzyloxy-5-formylphenylboronic acid could be used in organic synthesis . As a boronic acid derivative, it could be used in the synthesis of various organic compounds .
    • The specific methods of application or experimental procedures would depend on the particular research context and objectives .
  • Benzylic Oxidations and Reductions

    • This compound could potentially be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
    • The specific methods of application or experimental procedures would depend on the particular research context and objectives .

Safety And Hazards

2-Benzyloxy-5-formylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to immediately wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

The future directions of research on 2-Benzyloxy-5-formylphenylboronic acid and other boronic acids are promising. Given their unique properties and potential applications in medicinal chemistry, there is a growing interest in these compounds . Further studies are needed to explore their potential uses and to develop new promising drugs .

properties

IUPAC Name

(5-formyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCABRWZPCRMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675317
Record name [2-(Benzyloxy)-5-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-5-formylphenylboronic acid

CAS RN

1310384-22-5
Record name [2-(Benzyloxy)-5-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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